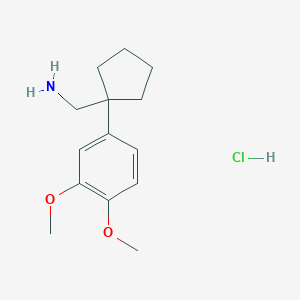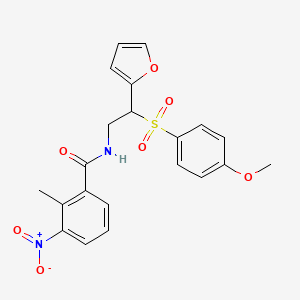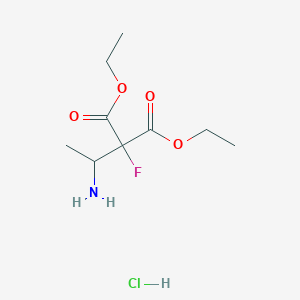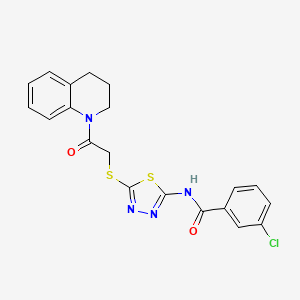![molecular formula C20H21ClN2O2S2 B2501918 N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 933018-81-6](/img/structure/B2501918.png)
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The presence of a 4-chlorophenyl group and a thiazole ring in the structure suggests potential antimicrobial and antiproliferative properties, as indicated by similar structures studied in the provided papers.
Synthesis Analysis
The synthesis of related sulfonamide derivatives typically involves the reaction of suitable sulfonyl chlorides with amines or the reaction of sulfonamides with various reagents to introduce additional functional groups. For example, the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides was achieved under solvent-free conditions from 4-chloroaniline . Similarly, the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives involved the interaction of 4-acetyl-N-ethyl-N-methylbenzenesulfonamide with bromine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized by spectroscopic techniques such as IR, 1H NMR, and 13C NMR. For instance, significant stretching vibrations in the IR spectra and chemical shifts in the NMR spectra were reported for N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives . X-ray diffraction methods have also been used to determine the crystal structure of similar compounds, revealing their molecular conformations and hydrogen bonding patterns . These techniques would be relevant for analyzing the molecular structure of N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including acylation and the formation of heterocyclic compounds. For example, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been used as chemoselective acylation reagents in water . The reactivity of the thiazole ring and the sulfonamide group in the target compound could be explored for similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like chloro and nitro groups can affect these properties . The antibacterial and antifungal activities of benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been studied, indicating the potential bioactivity of the compound . The compound's physical and chemical properties would need to be empirically determined to understand its behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Anticancer Activity
Mixed-Ligand Copper(II)-Sulfonamide Complexes
Research by González-Álvarez et al. (2013) explores the synthesis of copper(II)-sulfonamide complexes, including derivatives similar to the chemical . These complexes have shown to interact significantly with DNA, demonstrating varying degrees of DNA cleavage and genotoxicity. Specifically, the sulfonamide derivatives played a crucial role in the type of interaction with DNA, contributing to their antiproliferative activity in yeast and human tumor cells, suggesting potential anticancer applications (González-Álvarez et al., 2013).
Antimicrobial and Antiproliferative Agents
N-Ethyl-N-Methylbenzenesulfonamide Derivatives
A study by Abd El-Gilil (2019) on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, incorporating various biologically active moieties, indicated significant cytotoxic activity against different human cell lines and antimicrobial effects. These derivatives, which include the core structure of the chemical , exhibited potent antimicrobial activity, underscoring their potential in developing new antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).
Anticancer Evaluation
N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides
Research by Ravinaik et al. (2021) involved the synthesis and evaluation of compounds for anticancer activity, including structures similar to the chemical of interest. These compounds showed moderate to excellent anticancer activity against several cancer cell lines, with some derivatives displaying higher activity than the reference drug, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Tautomerism and Structural Analysis
Distinguishing Tautomerism in Crystal Structure
A study by Li et al. (2014) distinguished tautomers in the crystal structure of a sulfonamide derivative using DFT-D calculations and solid-state NMR, providing insights into the structural dynamics and stability of these compounds, which can be critical in understanding their biological interactions and stability (Li et al., 2014).
Wirkmechanismus
Target of Action
The compound contains a thiazole ring, which is a common feature in many bioactive molecules . Thiazole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the primary targets of this compound.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Given the broad spectrum of biological activities associated with thiazole derivatives , it could potentially have a variety of effects depending on the target and the context of its use.
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S2/c1-13-10-14(2)19(15(3)11-13)27(24,25)22-9-8-18-12-26-20(23-18)16-4-6-17(21)7-5-16/h4-7,10-12,22H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBRHQXCUHPKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2501844.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)

![2-({6-[(4-Chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)ethanol](/img/structure/B2501851.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2501853.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2501855.png)
![Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501856.png)
